molecular formula C16H11NO B12897335 3-(Quinolin-3-YL)benzaldehyde

3-(Quinolin-3-YL)benzaldehyde

Cat. No.: B12897335
M. Wt: 233.26 g/mol
InChI Key: KHYKNQBXEHSARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production of 3-(Quinolin-3-YL)benzaldehyde may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-3-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-quinolin-3-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H

InChI Key

KHYKNQBXEHSARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.